Home > Products > Screening Compounds P29003 > Rhenium(V)dimercaptosuccinic acid
Rhenium(V)dimercaptosuccinic acid - 133466-85-0

Rhenium(V)dimercaptosuccinic acid

Catalog Number: EVT-1211921
CAS Number: 133466-85-0
Molecular Formula: C4H6O4ReS2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Rhenium(V)dimercaptosuccinic acid belongs to the class of transition metal complexes, specifically those involving rhenium in a +5 oxidation state. It is classified as a radiopharmaceutical and is primarily utilized in nuclear medicine for diagnostic and therapeutic purposes.

Synthesis Analysis

The synthesis of rhenium(V)dimercaptosuccinic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with dimercaptosuccinic acid as the ligand and rhenium-188 or rhenium-186 isotopes as the metal source.
  2. Reaction Conditions: The reaction is generally performed under controlled conditions to ensure complete complexation. Parameters such as pH, temperature, and reaction time are critical.
  3. Preparation Kits: Recent advancements have led to the development of preparation kits that simplify the synthesis process. These kits contain all necessary reagents and allow for a labeling rate of 100% within approximately 30 minutes .

The synthesis method has been optimized to ensure high yields and stability of the final product, which is crucial for clinical applications.

Molecular Structure Analysis

The molecular structure of rhenium(V)dimercaptosuccinic acid features a central rhenium atom coordinated by two dimercaptosuccinic acid ligands.

  • Geometry: The complex typically exhibits an octahedral geometry due to the coordination of the sulfur atoms from the dimercaptosuccinic acid.
  • Bonding: The bonding involves coordinate covalent bonds between the sulfur atoms and the rhenium ion, leading to a stable chelate complex.
  • Crystallography: Studies utilizing X-ray crystallography have provided detailed insights into the three-dimensional arrangement of atoms within the compound, confirming its structural integrity and coordination environment .
Chemical Reactions Analysis

Rhenium(V)dimercaptosuccinic acid participates in various chemical reactions, particularly those relevant to its use in medical applications:

  1. Radiolabeling Reactions: The primary reaction involves the formation of the rhenium-dimercaptosuccinic acid complex from free rhenium ions and dimercaptosuccinic acid under specific conditions.
  2. Stability Studies: Investigations into the stability of rhenium(V)dimercaptosuccinic acid in biological systems have shown that it remains intact without significant degradation over time, which is essential for therapeutic efficacy .
  3. Biodistribution: In vivo studies have demonstrated selective accumulation in bone tissues, which is beneficial for targeting bone metastases in cancer patients .
Mechanism of Action

The mechanism of action of rhenium(V)dimercaptosuccinic acid primarily revolves around its ability to localize in tumor sites:

  • Targeting Mechanism: The compound exploits the enhanced permeability and retention effect commonly observed in tumors, allowing it to accumulate preferentially at sites of malignancy.
  • Radiation Emission: As a beta-emitting agent, rhenium-188 delivers localized radiation doses to tumor cells while minimizing exposure to surrounding healthy tissues .
  • Biodistribution Patterns: Studies have shown that after administration, rhenium(V)dimercaptosuccinic acid exhibits significant uptake in bone tissues affected by metastases, making it an effective agent for treating painful bone lesions .
Physical and Chemical Properties Analysis

Rhenium(V)dimercaptosuccinic acid possesses several notable physical and chemical properties:

  • Molecular Weight: The molecular weight varies depending on the isotopic form used (e.g., rhenium-186 or rhenium-188).
  • Solubility: It is soluble in aqueous solutions, which facilitates its administration in clinical settings.
  • Stability: The compound demonstrates good stability under physiological conditions, with studies indicating minimal decomposition over time .
  • Radioactivity: As a radiopharmaceutical, its radioactivity is a critical property that influences dosimetry calculations for therapeutic applications.
Applications

Rhenium(V)dimercaptosuccinic acid has several significant applications in medical science:

  1. Targeted Radiotherapy: It is primarily investigated for use in treating bone metastases from various cancers, including prostate and bronchial carcinomas .
  2. Diagnostic Imaging: The compound can also be utilized as a tracer in nuclear medicine imaging studies due to its selective accumulation in tumors.
  3. Research Applications: Ongoing research aims to explore additional therapeutic uses and improve formulation techniques for enhanced clinical outcomes .
Introduction to Rhenium(V)dimercaptosuccinic Acid (Re(V)DMSA)

Historical Development and Discovery in Nuclear Medicine

The evolution of Re(V)DMSA is intrinsically linked to nuclear medicine's broader history. The foundational discovery of radioactivity by Henri Becquerel (1896) and Marie Curie's isolation of radium/polonium enabled the first medical radioisotope applications by Georg de Hevesy (1913) [9]. However, Re(V)DMSA specifically emerged from precursor work with technetium-99m(V)DMSA in the 1980s, which demonstrated selective uptake in medullary thyroid carcinoma and bone metastases [10]. Researchers recognized that rhenium-188—a beta-emitting congener of technetium—could theoretically form analogous complexes for therapy.

Pivotal development occurred in 1998 when Blower et al. achieved the first kit-based synthesis of ¹⁸⁸Re(V)DMSA, enabling therapeutic applications. Their seminal study demonstrated selective uptake in prostate and bronchial cancer bone metastases in humans, confirming its status as a true theranostic pair with ⁹⁹ᵐTc(V)DMSA [1] [7]. This innovation coincided with the broader adoption of the ¹⁸⁸W/¹⁸⁸Re generator system, which provided reliable access to no-carrier-added rhenium-188 [3] [4].

Chemical and Radiopharmaceutical Significance

Re(V)DMSA exhibits distinct coordination chemistry that underlies its biological behavior. The complex forms a square pyramidal geometry with rhenium in the +5 oxidation state, coordinated via four thiolate sulfurs from two DMSA ligands. Computational studies reveal three stable stereoisomers (syn-endo, syn-exo, and anti) arising from carboxylate group orientations [6]. Unlike pertechnetate, perrhenate requires stronger reducing conditions (e.g., SnCl₂/ascorbate) to form the Re(V) core, posing formulation challenges [8].

Table 1: Coordination Chemistry of Re(V)DMSA

PropertyCharacteristicsBiological Impact
Oxidation State+5High stability in vivo
Core Structure[Re≡O]³⁺Electrophilic center for nucleophile binding
Primary LigandsTwo DMSA molecules via four thiolate sulfursDictates charge distribution & solubility
Stereoisomerssyn-endo, syn-exo, antiInfluences tumor affinity & pharmacokinetics
Net Charge at pH 7-5Enhances renal clearance & reduces plasma protein binding

The radiopharmaceutical significance of Re(V)DMSA stems from rhenium-188's physical properties:

  • Radiation Profile: High-energy β⁻ emission (Eₘₐₓ=2.12 MeV, mean penetration=3 mm in tissue) for therapeutic efficacy, coupled with a 155 keV γ-photon (15% abundance) enabling simultaneous SPECT imaging and dosimetry [3] [4].
  • Generator Production: The ¹⁸⁸W/¹⁸⁸Re system (t₁/₂=69.4d for ¹⁸⁸W) provides cost-effective, on-demand ¹⁸⁸ReO₄⁻, making it feasible for global use [2] [4].
  • Metabolic Stability: In vivo studies confirm minimal decomposition over 24 hours, with >95% of urinary activity retaining the original Re(V)DMSA structure [1] [7].

Role in Theranostic Applications: Bridging Diagnosis and Therapy

Re(V)DMSA epitomizes the theranostic paradigm through its seamless integration with ⁹⁹ᵐTc(V)DMSA diagnostics. This pairing leverages identical molecular targeting mechanisms but distinct radiation emissions, enabling diagnosis-to-therapy translation without re-engineering targeting vectors [2] [10].

Mechanism of Tumor Targeting: Cellular uptake occurs primarily via the sodium-dependent phosphate transporter type III (NaPi-III), which is overexpressed in metabolically active tumors. This transport is pH-dependent, with uptake increasing significantly in acidic microenvironments (e.g., pH 5.3 → 22% cellular accumulation) [10] [6]. Additional uptake mechanisms include:

  • Adsorption to hydroxyapatite in osteoblastic metastases
  • Binding to phosphatidylserine exposed on apoptotic cells
  • PI3K/PKC pathway-mediated internalization in gliomas [10]

Table 2: Clinical Applications of Re(V)DMSA in Targeted Radionuclide Therapy

Tumor TypeClinical EvidenceAdvantages Over Alternatives
Bone Metastases3.7x higher uptake in prostate cancer metastases vs normal bone; rapid pain palliationLower kidney dose vs ¹⁸⁶Re-HEDP
Medullary Thyroid CarcinomaRetrospective studies show 75% sensitivity for lesion detectionSuperior to ¹³¹I-MIBG in calcitonin-positive tumors
Hepatocellular CarcinomaAccumulation in 89% of lesions in combination therapy with LipiodolSuited for transarterial radioembolization
Breast/Head & Neck CancersPilot studies confirm uptake correlation with tumor aggressivenessPotential for monitoring chemotherapy response

Expanding Theranostic Utility: Beyond its standalone use, Re(V)DMSA serves as a versatile platform for labeling antibodies, peptides, and nanoparticles. Recent innovations include:

  • Nanocarrier Integration: ¹⁸⁸Re(V)DMSA-integrated lipid nanocapsules for enhanced tumor retention [4]
  • Dual Isotope Therapy: Sequential administration with ¹⁸⁶Re(V)DMSA to treat heterogeneous tumor sizes [3]
  • PET-SPECT Fusion: Utilizing ¹⁸⁸Re's gamma emission for dosimetry alongside PET/MRI [2]

Future directions focus on amplifying target specificity through DMSA derivatives with altered charge profiles and hybrid molecules targeting somatostatin/PSMA receptors. These advances aim to reduce renal accumulation (current dose-limiting organ) while enhancing tumor-to-background ratios [4] [8].

Properties

CAS Number

133466-85-0

Product Name

Rhenium(V)dimercaptosuccinic acid

IUPAC Name

2,2-bis(sulfanyl)butanedioic acid;rhenium

Molecular Formula

C4H6O4ReS2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C4H6O4S2.Re/c5-2(6)1-4(9,10)3(7)8;/h9-10H,1H2,(H,5,6)(H,7,8);

InChI Key

GFHFNHBWQJIQGN-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(C(=O)O)(S)S.[Re]

Synonyms

186 Re-DMSA
188 Re-DMSA
Re(V)DMSA
rhenium DMSA
rhenium(V)dimercaptosuccinic acid
rhenium(V)dimercaptosuccinic acid, 186Re-labeled

Canonical SMILES

C(C(=O)O)C(C(=O)O)(S)S.[Re]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.